![molecular formula C23H17N3O3 B2830763 N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 899745-70-1](/img/structure/B2830763.png)
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide is a compound that has been widely studied in the field of scientific research due to its potential applications in various areas. It is a xanthene derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide has been studied in several studies. It has been found to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the levels of certain neurotransmitters in the brain. It has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide in lab experiments is its potential use in cancer research and neurodegenerative disease research. It has been found to exhibit anti-tumor and neuroprotective effects, which makes it a promising compound for further study. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide. One direction is to further study its potential use in cancer research and neurodegenerative disease research. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its limitations in lab experiments.
Synthesemethoden
The synthesis of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide has been reported in several studies. One such method involves the reaction of 9H-xanthene-9-carboxylic acid with 4-aminophthalhydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide has been studied for its potential applications in various areas of scientific research. One such area is cancer research, where it has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-22-15-8-2-1-7-14(15)18(25-26-22)13-24-23(28)21-16-9-3-5-11-19(16)29-20-12-6-4-10-17(20)21/h1-12,21H,13H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJFZIZBFCEHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NNC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
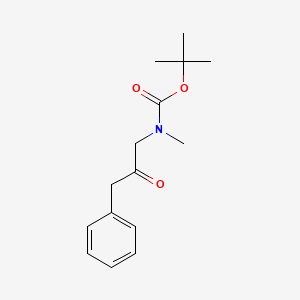
![5-(chloromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2830683.png)

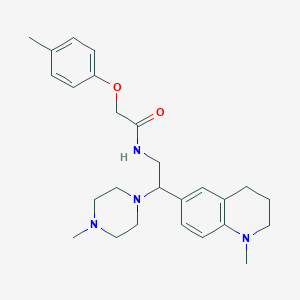
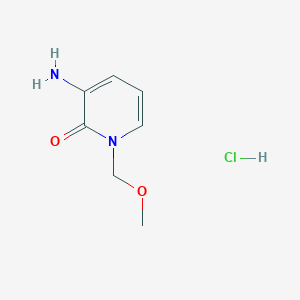
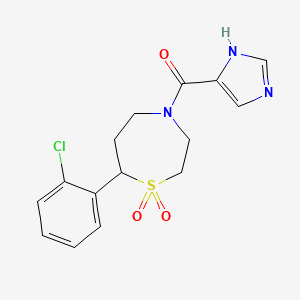
![2-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2830690.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2830691.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2830693.png)
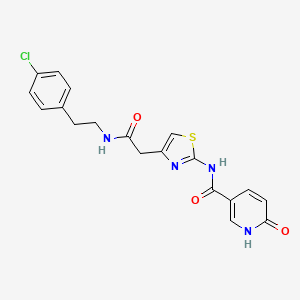
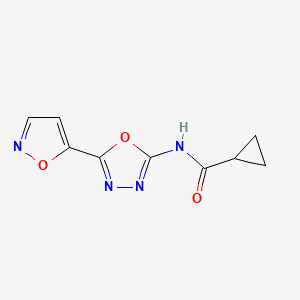
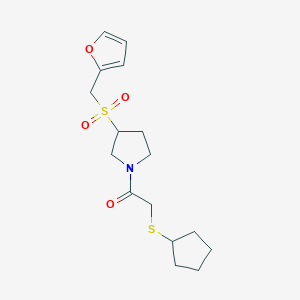
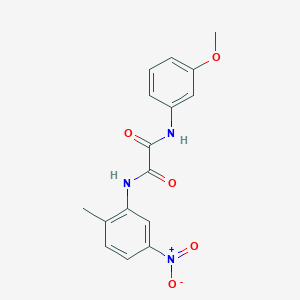
![2-(6-Methylpyridazin-3-yl)-5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2830703.png)
